

Isorecticular MOFs based on 2-Aminoterephthalic acid derivatives

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Compound of Interest

Compound Name: 2-Aminoterephthalic acid

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A Comprehensive Comparison of Isorecticular MOFs Based on 2-Aminoterephthalic Acid Derivatives for Drug Delivery Applications

Researchers in drug development are increasingly turning to isorecticular metal-organic frameworks (MOFs) for their tunable structures and high porosity, making them promising candidates for drug delivery systems. This guide provides a detailed comparison of isorecticular MOFs based on **2-aminoterephthalic acid** and its derivatives, with a focus on their synthesis, drug loading capabilities, and release kinetics. Experimental data is presented to offer a clear comparison of their performance.

Performance Comparison of Isorecticular MOFs

The introduction of amino groups into the organic linkers of MOFs has been shown to significantly influence their drug delivery properties. A notable example is the comparison between IRMOF-1 (based on terephthalic acid) and IRMOF-3 (based on **2-aminoterephthalic acid**). The amino group in IRMOF-3 enhances the affinity for drug molecules like curcumin, leading to a higher drug loading capacity and a more sustained release profile compared to its non-functionalized counterpart.^[1]

Below is a summary of key performance indicators for various isorecticular MOFs based on **2-aminoterephthalic acid** derivatives.

MOF Name	Metal Center	Organic Linker	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Drug	Drug Loading Capacity (%)	Key Findings
IRMOF-3	Zn	2-Aminoterephthalic acid	718.11[2]	0.378[2]	Curcumin	55.36[1]	Higher drug loading and slower release compared to IRMOF-1.[1]
IRMOF-3	Zn	2-Aminoterephthalic acid	-	-	10-hydroxycamptothecin (HCPT)	46 (wt%) [3]	Demonstrates pH-responsive drug release. [3]
Mg-ABDC	Mg	2-Aminoterephthalic acid	-	-	-	-	Isostructural to Co-ABDC, exhibits high heat of CO ₂ adsorption.[1][4]
Co-ABDC	Co	2-Aminoterephthalic acid	-	-	-	-	Isostructural to Mg-ABDC, shows high

						CO ₂ /N ₂ selectivity. [1] [4]
						Good thermal stability but low adsorption capacity due to narrow pores. [1] [4]
Sr-ABDC	Sr	2-Aminoterephthalic acid	-	-	-	-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of IRMOF-3 and subsequent drug loading and release studies.

Synthesis of IRMOF-3

Materials:

- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- **2-Aminoterephthalic acid** (H₂ABDC)
- N,N-Dimethylformamide (DMF)
- Chloroform (CHCl₃)

Procedure:

- Dissolve 1.2 g (4.59 mmol) of zinc nitrate hexahydrate and 0.3 g (1.66 mmol) of **2-aminoterephthalic acid** in 30 mL of dry DMF.[\[2\]](#)

- Stir the suspension for 20 minutes at room temperature.^[2]
- Transfer the mixture to a Teflon-lined autoclave and heat in an oven at 105 °C for 24 hours.^[2]
- Allow the autoclave to cool slowly to room temperature.
- Remove the solvent and rinse the resulting brown crystals three times with dry DMF.^[2]
- Immerse the product in chloroform for three days, replacing the chloroform with a fresh portion daily to activate the MOF.^[2]

Drug Loading: Curcumin in IRMOF-3

Materials:

- Activated IRMOF-3
- Curcumin
- Ethanol

Procedure:

- Prepare a stock solution of curcumin in ethanol.
- Disperse a known amount of activated IRMOF-3 in the curcumin solution.
- Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for drug encapsulation.
- Centrifuge the mixture to separate the drug-loaded MOF from the supernatant.
- Wash the curcumin-loaded IRMOF-3 with fresh ethanol to remove any surface-adsorbed drug.
- Dry the final product under vacuum.

- Determine the drug loading capacity by analyzing the concentration of curcumin remaining in the supernatant using UV-Vis spectroscopy.

In Vitro Drug Release Study

Materials:

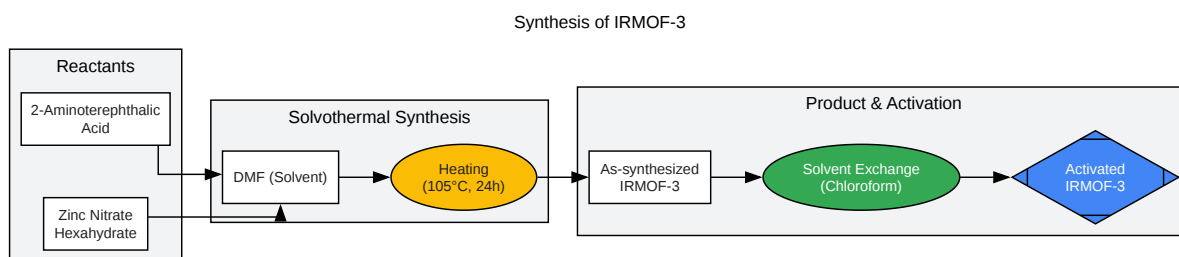
- Curcumin-loaded IRMOF-3
- Phosphate-buffered saline (PBS) at different pH values (e.g., 5.0 and 7.4)

Procedure:

- Disperse a known amount of curcumin-loaded IRMOF-3 in a specific volume of PBS in a dialysis bag.
- Place the dialysis bag in a larger container with a known volume of PBS, maintained at 37 °C with constant stirring.
- At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[\[3\]](#)
- Analyze the concentration of curcumin in the withdrawn aliquots using UV-Vis spectroscopy.
- Calculate the cumulative percentage of drug released over time.

Visualizing the Processes

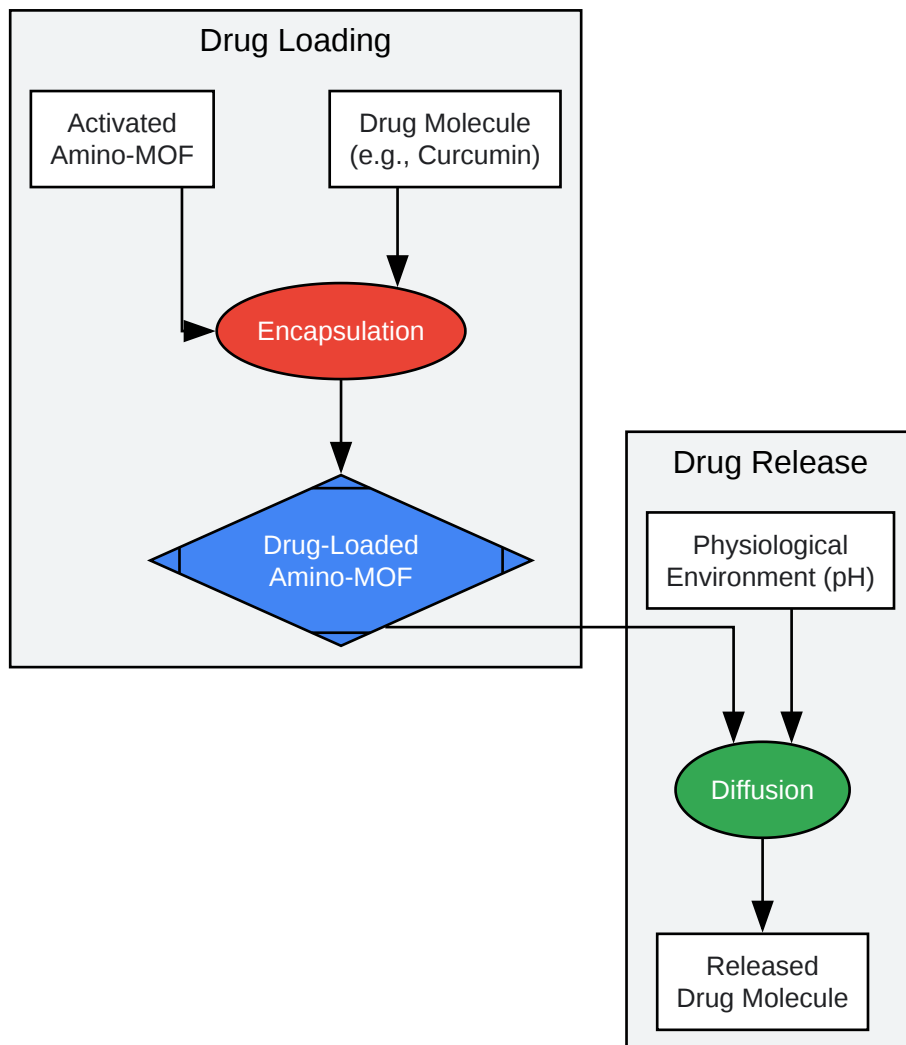
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in the synthesis and application of these isorecticular MOFs.



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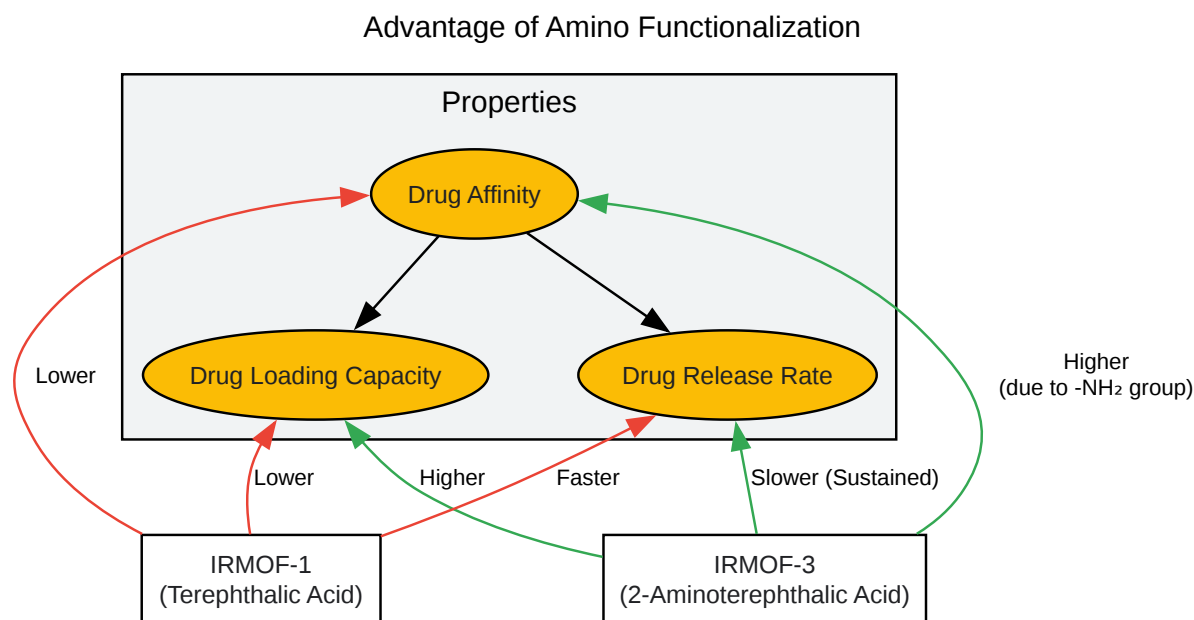
Caption: Workflow for the solvothermal synthesis and activation of IRMOF-3.

Drug Loading and Release Mechanism



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Caption: Schematic of the drug loading and release process using amino-functionalized MOFs.



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Caption: Comparison of properties between IRMOF-1 and amino-functionalized IRMOF-3.

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